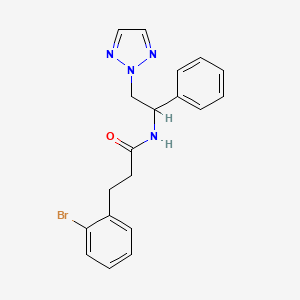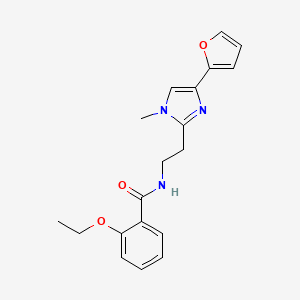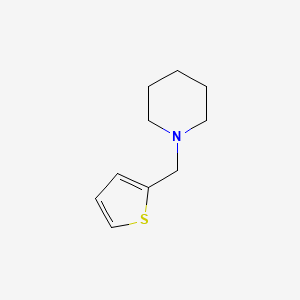
1-(Thiophen-2-ylmethyl)piperidine
Descripción general
Descripción
1-(Thiophen-2-ylmethyl)piperidine is a compound with the CAS Number: 91253-06-4 and a molecular weight of 181.3 .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes 1-(Thiophen-2-ylmethyl)piperidine, has been a topic of interest in recent years . The synthesis of these compounds often involves heterocyclization of various substrates . Piperidine synthesis can also occur through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis
The molecular structure of piperidine-based compounds, including 1-(Thiophen-2-ylmethyl)piperidine, has been studied . The piperidine rings of these molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
Piperidine, a key component of 1-(Thiophen-2-ylmethyl)piperidine, is widely used to convert ketones to enamines . Upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine with the formula C5H10NCl .Physical And Chemical Properties Analysis
1-(Thiophen-2-ylmethyl)piperidine has a boiling point of 265.0±13.0 C at 760 mmHg . It is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature .Aplicaciones Científicas De Investigación
- Anticancer Agents : Researchers have explored derivatives of 1-(Thiophen-2-ylmethyl)piperidine for their potential as anticancer agents. These compounds exhibit promising cytotoxic activity against cancer cells .
- Neurological Disorders : The piperidine scaffold has been investigated for its neuroprotective properties. Scientists are interested in its potential role in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Building Blocks : 1-(Thiophen-2-ylmethyl)piperidine serves as a versatile building block in organic synthesis. It participates in various reactions, including sulfuration/annulation, leading to the formation of thiophene derivatives .
- Conducting Polymers : Researchers have explored piperidine-containing molecules for their use in conducting polymers. These materials find applications in sensors, batteries, and electronic devices .
- Protein-Protein Interactions : The piperidine moiety has been studied as a potential ligand for protein-protein interactions. Understanding these interactions can aid drug design and therapeutic strategies .
- Pesticides and Herbicides : Some derivatives of 1-(Thiophen-2-ylmethyl)piperidine exhibit pesticidal activity. Researchers investigate their effectiveness against pests and weeds .
- Alkaloid Synthesis : The piperidine ring system is a common motif in alkaloids found in natural products. Scientists use synthetic approaches involving 1-(Thiophen-2-ylmethyl)piperidine to access alkaloid analogs .
Medicinal Chemistry and Drug Development
Organic Synthesis
Materials Science
Chemical Biology
Agrochemicals
Natural Product Synthesis
Direcciones Futuras
Piperidine derivatives, including 1-(Thiophen-2-ylmethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include 1-(thiophen-2-ylmethyl)piperidine, are utilized in various therapeutic applications . They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Piperidine derivatives are known to have a wide range of therapeutic effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Propiedades
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h4-5,8H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOLMAQXUDSRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Fluoromethyl)cyclopropyl]ethanone](/img/structure/B2755970.png)
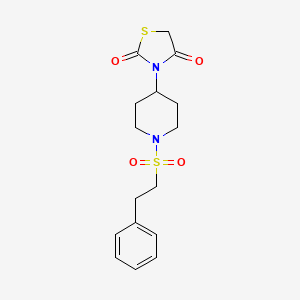

![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride](/img/structure/B2755974.png)
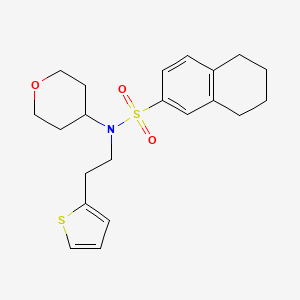
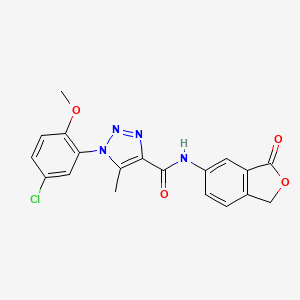
![ethyl 3-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2755978.png)
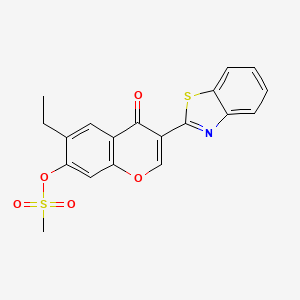

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2755982.png)
![3-chloro-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2755984.png)
